Cyclohexyl(methyl)sulfamoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(methyl)sulfamoyl chloride can be synthesized through the reaction of cyclohexylamine with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyclohexyl(methyl)sulfamic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include various substituted sulfamoyl compounds.
Hydrolysis Product: The primary product of hydrolysis is cyclohexyl(methyl)sulfamic acid.
Scientific Research Applications
Cyclohexyl(methyl)sulfamoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfamoyl derivatives.
Biology: The compound is used in biochemical research to study enzyme inhibition and protein modification.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl(methyl)sulfamoyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfamoyl derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Methylsulfamoyl chloride
- Cyclohexanesulfonyl chloride
- Ethylsulfamoyl chloride
- Piperidine-1-sulfonyl chloride
Uniqueness
Cyclohexyl(methyl)sulfamoyl chloride is unique due to its specific structure, which combines a cyclohexyl group with a methylsulfamoyl chloride moiety. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
N-cyclohexyl-N-methylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDWFSSEDVWNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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